molecular formula C12H15FN2O3S B12604977 4-[2-(2-Fluoro-4-nitrophenoxy)ethyl]thiomorpholine CAS No. 647858-39-7

4-[2-(2-Fluoro-4-nitrophenoxy)ethyl]thiomorpholine

Katalognummer: B12604977
CAS-Nummer: 647858-39-7
Molekulargewicht: 286.32 g/mol
InChI-Schlüssel: RIYCTWAMYRERDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-(2-Fluoro-4-nitrophenoxy)ethyl]thiomorpholine is a chemical compound with the molecular formula C12H15FN2O3S. It is characterized by the presence of a thiomorpholine ring attached to a 2-(2-fluoro-4-nitrophenoxy)ethyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Fluoro-4-nitrophenoxy)ethyl]thiomorpholine typically involves the reaction of 2-fluoro-4-nitrophenol with 2-chloroethylthiomorpholine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-[2-(2-Fluoro-4-nitrophenoxy)ethyl]thiomorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-[2-(2-Fluoro-4-nitrophenoxy)ethyl]thiomorpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-[2-(2-Fluoro-4-nitrophenoxy)ethyl]thiomorpholine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. Additionally, the thiomorpholine ring can interact with various enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[2-(2-Fluoro-4-nitrophenoxy)ethyl]thiomorpholine is unique due to the presence of both a thiomorpholine ring and a fluoro-nitrophenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

647858-39-7

Molekularformel

C12H15FN2O3S

Molekulargewicht

286.32 g/mol

IUPAC-Name

4-[2-(2-fluoro-4-nitrophenoxy)ethyl]thiomorpholine

InChI

InChI=1S/C12H15FN2O3S/c13-11-9-10(15(16)17)1-2-12(11)18-6-3-14-4-7-19-8-5-14/h1-2,9H,3-8H2

InChI-Schlüssel

RIYCTWAMYRERDK-UHFFFAOYSA-N

Kanonische SMILES

C1CSCCN1CCOC2=C(C=C(C=C2)[N+](=O)[O-])F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.